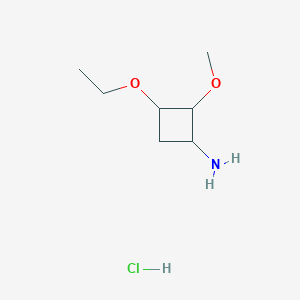![molecular formula C4H11ClF3N3O2S B1378776 (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride CAS No. 1797189-72-0](/img/structure/B1378776.png)
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride
Descripción general
Descripción
“(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride” is a chemical compound with the CAS Number: 1797189-72-0 . It has a molecular weight of 257.66 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code of this compound is1S/C4H10F3N3O2S.ClH/c5-4(6,7)3-10-13(11,12)9-2-1-8;/h9-10H,1-3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 257.66 .Aplicaciones Científicas De Investigación
Nanofiltration Membranes
Liu et al. (2012) synthesized sulfonated aromatic diamine monomers, including derivatives similar to (2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride, for creating thin-film composite (TFC) nanofiltration membranes. These membranes showed enhanced water flux and dye rejection capabilities, owing to the improved surface hydrophilicity contributed by sulfonated monomers (Liu et al., 2012).
Chemical Synthesis
Reeves et al. (2015) discovered that Tris(2,2,2-trifluoroethyl)borate, related to the compound , is an effective reagent for forming various imines. This method allows for the synthesis of different N-sulfinyl, N-toluenesulfonyl, N-(dimethylamino)sulfamoyl, and other aldimines at room temperature, simplifying the reaction process and product isolation (Reeves et al., 2015).
Synthesis of Organic Compounds
Umemoto and Gotoh (1991) synthesized various trifluoroethyl onium triflates, including (2,2,2-trifluoroethyl)phenyliodonium triflate, by treating certain compounds with (2,2,2-trifluoroethyl)phenyliodonium triflate. This demonstrated the compound's utility in generating trifluoromethylated olefins from aldehydes (Umemoto & Gotoh, 1991).
Investigation of Molecular Structures
Haas et al. (1996) focused on synthesizing and studying the crystal and molecular structures of acyclic sulfur−nitrogen compounds, which include derivatives similar to the compound . These studies help in understanding the chemical properties and potential applications of such compounds (Haas et al., 1996).
Synthesis of Amine Derivatives
Fei et al. (2015) used 2,2,2-Trifluoroethyl sulfamate, a compound related to the one , for the efficient synthesis of α-tertiary amine derivatives. This method is noteworthy for its compatibility with a variety of functional groups and moderate to good yields (Fei et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N'-(2,2,2-trifluoroethylsulfamoyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F3N3O2S.ClH/c5-4(6,7)3-10-13(11,12)9-2-1-8;/h9-10H,1-3,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQULIKCFVARKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNS(=O)(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




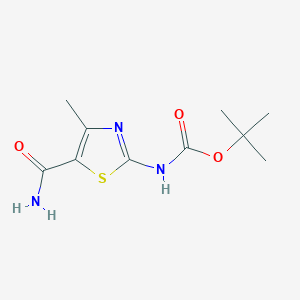
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)
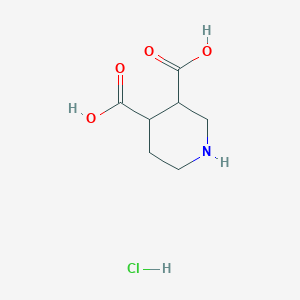
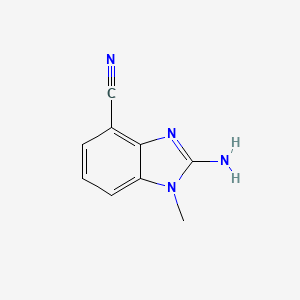


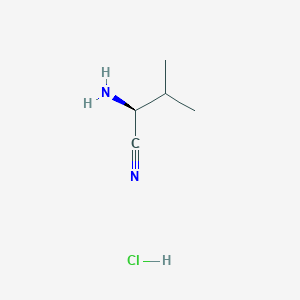

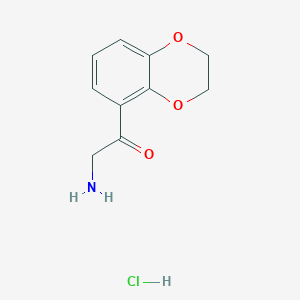

![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)
